![molecular formula C17H22N2O2 B241031 2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mechanism Of Action
The exact mechanism of action of 2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in the growth and survival of cancer cells. Additionally, it has been shown to modulate the activity of neurotransmitters in the brain, leading to its potential applications in neuroscience.
Biochemical And Physiological Effects
Studies have demonstrated that 2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of neurotransmitters in the brain. Moreover, it has been reported to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one in lab experiments include its potent activity against cancer cell lines, anti-inflammatory and analgesic properties, and potential applications in neuroscience. However, its limitations include its complex synthesis method, low solubility in aqueous solutions, and potential toxicity at high concentrations.
Future Directions
The potential applications of 2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one are vast, and future directions for research include the development of more efficient synthesis methods, exploration of its potential applications in other disease areas, such as neurodegenerative diseases, and investigation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties, as well as its toxicity profile in vivo.
In conclusion, 2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Its potent activity against cancer cell lines, anti-inflammatory and analgesic properties, and potential applications in neuroscience make it a valuable candidate for further research.
Synthesis Methods
The synthesis of 2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one involves a multistep process that includes the condensation of 2,3-dihydro-1H-pyrazino[2,1-a]isoquinolin-4-one with ethyl 2,2-dimethylpropanoate in the presence of a base, followed by cyclization using a Lewis acid catalyst. The final product is obtained after purification using column chromatography.
Scientific Research Applications
2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has been reported to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
Product Name |
2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
|---|---|
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)16(21)18-10-14-13-7-5-4-6-12(13)8-9-19(14)15(20)11-18/h4-7,14H,8-11H2,1-3H3 |
InChI Key |
HEBFXTPPGIZWPT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N1CC2C3=CC=CC=C3CCN2C(=O)C1 |
Canonical SMILES |
CC(C)(C)C(=O)N1CC2C3=CC=CC=C3CCN2C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide](/img/structure/B240952.png)
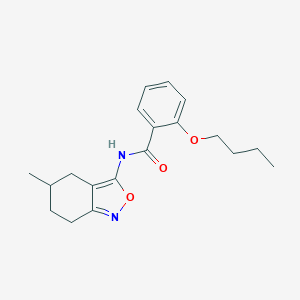
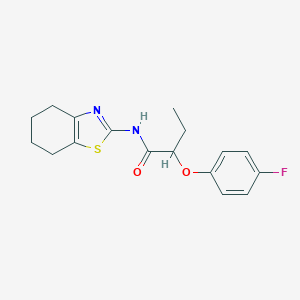
![2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B240957.png)
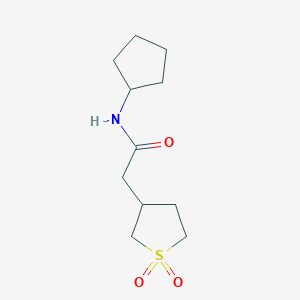
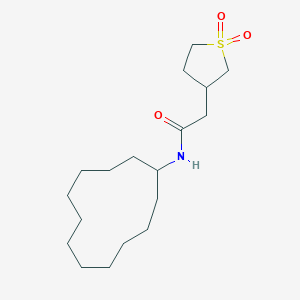

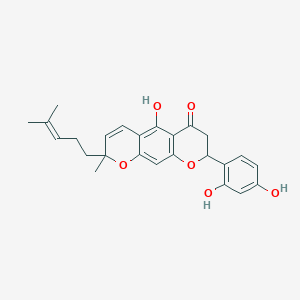
![2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240974.png)
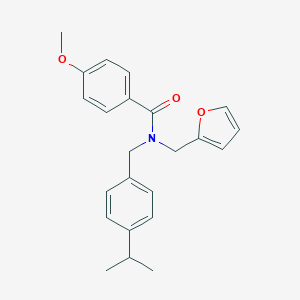
![5-chloro-2-(propan-2-ylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B240976.png)

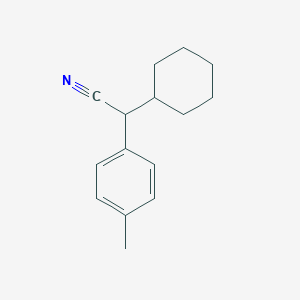
![2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)